molecular formula C9H10O4 B3049601 (1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid CAS No. 21196-51-0

(1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

Cat. No. B3049601
CAS RN: 21196-51-0
M. Wt: 182.17 g/mol
InChI Key: NIDNOXCRFUCAKQ-RNGGSSJXSA-N
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Description

(1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, also known as trans-ACPD, is a chemical compound that belongs to the class of amino acid derivatives. It is a potent agonist of metabotropic glutamate receptors (mGluRs) and has been extensively studied for its potential therapeutic applications in various neurological disorders.

Scientific Research Applications

Synthesis and Characterization

The compound has been utilized in various synthesis and characterization studies. For example, it has been involved in reactions with cyclic amines leading to the formation of new compounds, where its conformational analysis and hydrogen bond characteristics were studied using quantum-chemical calculations (Kas’yan et al., 2006). Additionally, its thermal equilibration to other forms and the subsequent recrystallization processes have been explored as undergraduate laboratory experiments, promoting an understanding of constrained ring systems and factors affecting chemical shifts and coupling constants (Birchall et al., 2021).

Reactivity and Polymerization

The compound's derivatives have been studied for their reactivity in metathesis copolymerization, providing insights into steric hindrance effects due to the orientation of the monomer with the carbene catalyst (Ashirov et al., 2014). Its use in addition polymerizations to obtain cycloaliphatic polyolefins with functional groups has been documented, revealing selective polymerization of exo isomers and the inactivity of certain catalysts at ambient temperature for monomers with electron-withdrawing substituents (Mathew et al., 1996).

Crystal Structure Analysis

Studies on the crystal and molecular structure of the compound have provided detailed insights into its bond distances, angles, and hydrogen bonding patterns, contributing to a better understanding of similar bicyclic systems (Pfluger et al., 1973).

Lubricating Oils and Photoreactive Polymers

The compound has been investigated for its potential in synthesizing esters with applications as lubricating oils, showing a correlation between chemical structure and performance characteristics (Mamed’yarov & Gurbanov, 2008). Additionally, derivatives containing photoreactive arylamide groups have been prepared, demonstrating significant increases in refractive index upon UV irradiation, with implications for optical applications such as waveguiding (Griesser et al., 2009).

properties

IUPAC Name

(1S,2S,3R,4R)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-7H,3H2,(H,10,11)(H,12,13)/t4-,5+,6+,7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDNOXCRFUCAKQ-RNGGSSJXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@@H]([C@@H]2C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

CAS RN

21196-51-0
Record name 5-Norbornene-2,3-dicarboxylic acid, cis-exo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021196510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-NORBORNENE-2,3-DICARBOXYLIC ACID, CIS-EXO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X112CES3V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
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(1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
Reactant of Route 3
(1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
Reactant of Route 4
(1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
Reactant of Route 5
(1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
Reactant of Route 6
(1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

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